molecular formula C7H9N3O3 B597521 Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate CAS No. 1313739-06-8

Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate

Cat. No.: B597521
CAS No.: 1313739-06-8
M. Wt: 183.167
InChI Key: UBERXWUKOFHOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate is a chemical compound featuring a 1,2,4-triazole heterocycle fused with an ethyl oxoacetate functional group . This structure classifies it as an α-ketoester derivative, a moiety known for its relevance in molecular self-assembly and solid-state chemistry. Studies on closely related ethyl 2-triazolyl-2-oxoacetate compounds have shown that this functional group can engage in specific non-covalent interactions, such as O⋯π-hole tetrel bonding, which drive the formation of well-defined supramolecular architectures like self-assembled dimers in the crystalline state . These properties make it a compound of interest in materials science and crystallography research. The 1,2,4-triazole core is a privileged scaffold in medicinal and agricultural chemistry, with a vast body of literature indicating that derivatives based on this structure often exhibit a wide spectrum of biological activities . While the specific properties of this compound should be verified through experimentation, analogous 1,2,4-triazole compounds have been investigated for their potential as antifungal, antibacterial, antiviral, and anticancer agents . Researchers can utilize this building block to explore structure-activity relationships, develop novel metal complexes utilizing its chelating potential, or synthesize more complex molecules for pharmacological screening . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the safety data sheet (SDS) and conduct their own experiments to determine the compound's specific applications and mechanisms of action.

Properties

IUPAC Name

ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)5(11)6-8-4-9-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBERXWUKOFHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735114
Record name Ethyl (1-methyl-1H-1,2,4-triazol-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-06-8
Record name Ethyl (1-methyl-1H-1,2,4-triazol-5-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate typically involves the reaction of 2-methyl-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups to the triazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocycles

(a) Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
  • Key Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole ring and introduces a phenyl and 3-methylbutyl group.
  • Biological Relevance : Exhibits antibacterial, antifungal, and anticancer properties, highlighting the impact of triazole regioisomerism on activity .
(b) Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate
  • Key Differences: Substitutes the triazole with a thiadiazole ring and incorporates an isobutylamino group.
  • Applications : Demonstrates the role of sulfur-containing heterocycles in modulating bioactivity and solubility .

Analogues with Modified Aryl/Substituent Groups

(a) Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate
  • Key Differences: Features a hydroxy-phenyl-ethylamino group instead of the triazole ring.
  • Synthesis : Prepared via cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent, emphasizing divergent synthetic routes for oxoacetate derivatives .
(b) Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
  • Key Differences : Contains a bromo-methoxyphenyl group, enhancing electronic effects for nucleophilic substitutions.
  • Utility : Used as an intermediate in pharmaceutical synthesis .

Analogues with Extended Pharmacophores

(a) Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate
  • Key Differences : Integrates a thiochromen ring and sulfanyl group, expanding π-conjugation and redox activity.
  • Structural Insights : Single-crystal X-ray studies confirm planar geometry, relevant for drug design .
(b) {3-oxo–4-[(3-phenylallylidene)amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester
  • Key Differences: Includes a thiophenmethyl group and arylideneamino substituent, enhancing steric bulk and π-π interactions.

Comparative Data Table

Compound Name Key Structural Features Biological Activity Synthesis Method References
Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate 1,2,4-Triazole, methyl, oxoacetate Under investigation Commercial synthesis
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 1,2,3-Triazole, phenyl, 3-methylbutyl Anticancer, antibacterial Multi-step organic synthesis
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate Bromo-methoxyphenyl Intermediate in drug synthesis Electrophilic substitution
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate Thiochromen, sulfanyl, triazole Not reported X-ray crystallography-guided
{3-oxo–4-[(3-phenylallylidene)amino]-...-acetic acid ethyl ester Thiophenmethyl, arylideneamino Antimicrobial potential Cyclization and oxidation

Research Findings and Insights

  • Synthetic Flexibility : Ethyl 2-oxoacetate derivatives are synthesized via diverse routes, including cyclization (e.g., Lawesson’s reagent in ), nucleophilic substitutions , and multi-component reactions .
  • Bioactivity Correlations : The presence of sulfur (e.g., thiadiazole in ) or extended aromatic systems (e.g., thiochromen in ) enhances biological potency compared to simpler triazole derivatives.
  • Structural Impact : Regioisomerism in triazoles (1,2,4 vs. 1,2,3) significantly alters electronic properties and binding affinities .

Biological Activity

Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate is a compound belonging to the class of 1,2,4-triazole derivatives. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C₇H₉N₃O₃
  • Molecular Weight : 183.16 g/mol
  • CAS Number : 1313739-06-8

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-methyl-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. This process is carried out under anhydrous conditions to prevent hydrolysis and is often followed by purification techniques like recrystallization or column chromatography .

Antimicrobial and Antifungal Properties

This compound exhibits notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's efficacy against pathogens makes it a potential candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within microorganisms. This binding can inhibit essential enzymes or disrupt critical biochemical pathways, leading to cell death. For instance, it may interfere with the synthesis of nucleic acids or proteins in microbial cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antifungal Activity : A study demonstrated that this compound significantly inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be around 64 µg/mL.
  • Bacterial Inhibition : Another research highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 128 µg/mL. The compound showed promise as a broad-spectrum antimicrobial agent .
  • Docking Studies : Molecular docking studies have suggested that this compound interacts favorably with target enzymes involved in microbial metabolism. This interaction could lead to the development of more potent derivatives through structure-based drug design .

Data Table: Biological Activity Summary

Activity Pathogen/Target MIC (µg/mL) Reference
AntifungalCandida albicans64
BacterialEscherichia coli32
BacterialStaphylococcus aureus128

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between thioamide derivatives and α-bromo-keto esters. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour yields intermediates, followed by purification via ether extraction and anhydrous sodium sulfate filtration . Optimization involves solvent selection (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios (equimolar reactants). Yield improvements are achieved by adjusting reaction times and post-reaction cooling protocols to minimize side products.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • Elemental analysis : Confirms composition within 0.4% of theoretical values .
  • Spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and carbon frameworks.
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with refined parameters (R factor < 0.05) validate bond lengths and angles . Software like SHELXL refines data from diffractometers (e.g., Enraf–Nonius CAD-4) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with 1,2,4-triazole motifs exhibit antimicrobial properties, particularly against Gram-positive bacteria. For example, fluorinated analogs show enhanced lipophilicity and binding affinity due to electron-withdrawing effects . Activity is assessed via minimum inhibitory concentration (MIC) assays, with structural variations (e.g., methyl vs. chloro substituents) influencing potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?

Discrepancies arise from variables like solvent polarity, catalyst presence, or purification techniques. For instance, yields drop if aqueous workup (e.g., K₂CO₃ washing) incompletely removes acidic byproducts . Systematic comparison using Design of Experiments (DoE) can isolate critical factors. LC-MS monitoring of reaction progress and HPLC purity checks (>95%) help identify optimal conditions .

Q. What molecular interactions underlie the compound’s bioactivity, and how are they modeled?

The 1,2,4-triazole ring engages in hydrogen bonding with microbial enzyme active sites (e.g., fungal CYP51). Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) predict interactions, validated by site-directed mutagenesis . Fluorine substitution enhances target affinity by 1.5–2-fold compared to non-halogenated analogs .

Q. What strategies improve the compound’s stability and bioavailability for therapeutic applications?

  • Prodrug design : Ester hydrolysis to carboxylic acids enhances solubility .
  • Formulation : Nanoencapsulation (liposomes) improves plasma half-life.
  • Metabolic stability : Microsomal assays (e.g., rat liver S9 fractions) identify vulnerable sites for structural modification .

Q. How do substituents on the triazole ring influence structure-activity relationships (SAR)?

Comparative SAR studies show:

  • Electron-withdrawing groups (e.g., -CF₃): Increase antimicrobial activity but reduce solubility .
  • Methyl groups : Enhance metabolic stability by steric shielding .
  • Halogens (F, Cl): Improve target binding via hydrophobic interactions .

Q. What analytical techniques ensure purity and reproducibility in large-scale synthesis?

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.1% .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability during lyophilization.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 245 [M+H]⁺) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

  • Twinning : Managed via SHELXL’s TWIN/BASF commands .
  • Disorder : Resolved using ISOR/SUMP restraints for flexible substituents .
  • Absorption correction : ψ-scan methods (North et al., 1968) apply for high-μ crystals .

Q. How do pharmacokinetic studies inform dosage optimization for in vivo models?

  • ADME profiling : Caco-2 permeability assays predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis quantifies free fractions (<5% for highly bound analogs) .
  • Toxicity screening : Ames tests and hepatocyte viability assays (IC₅₀ > 100 μM) prioritize safe candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.